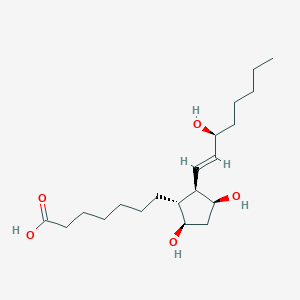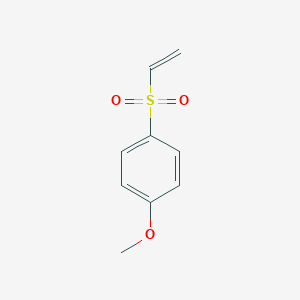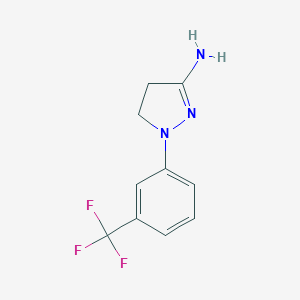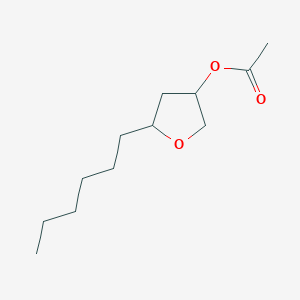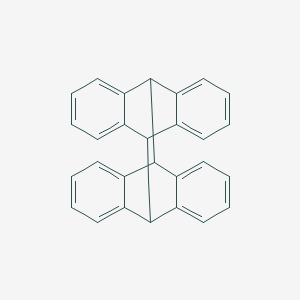
Anthracene photodimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene photodimer is a type of organic compound that is formed when anthracene is exposed to ultraviolet light. This compound has been extensively studied due to its unique properties and potential applications in various fields such as materials science, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of anthracene photodimer involves the absorption of ultraviolet light by the anthracene molecules, which leads to the formation of an excited state. This excited state can undergo a photochemical reaction with another anthracene molecule, leading to the formation of a dimeric product. The dimeric product can then undergo further reactions such as oxidation or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects:
Anthracene photodimer has been shown to have various biochemical and physiological effects. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In physiology, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
実験室実験の利点と制限
One of the advantages of using anthracene photodimer in lab experiments is its ease of synthesis and purification. Anthracene photodimer can be synthesized in high yield and purity using standard laboratory equipment and techniques. Another advantage is its versatility, as it can be used in a wide range of applications such as materials science, biochemistry, and medicinal chemistry. One of the limitations of using anthracene photodimer in lab experiments is its sensitivity to oxygen and other reactive species, which can lead to unwanted side reactions and product degradation.
将来の方向性
There are several future directions for the study of anthracene photodimer. One direction is the development of new synthetic methods for the preparation of anthracene photodimer and its derivatives. Another direction is the investigation of the structure and function of anthracene photodimer in various biological systems, such as cells and tissues. A third direction is the development of new applications for anthracene photodimer in areas such as materials science, biochemistry, and medicinal chemistry. Overall, the study of anthracene photodimer has the potential to lead to new discoveries and applications in various fields of science and technology.
合成法
Anthracene photodimer can be synthesized by exposing anthracene to ultraviolet light in the presence of a suitable solvent such as benzene or toluene. The reaction proceeds via a photochemical dimerization process, where two anthracene molecules react to form a dimeric product. The yield of the reaction can be improved by optimizing the reaction conditions such as the concentration of the reactants, the wavelength of the light, and the temperature.
科学的研究の応用
Anthracene photodimer has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and medicinal chemistry. In materials science, anthracene photodimer has been used as a building block for the synthesis of novel materials such as polymers, dendrimers, and supramolecular assemblies. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In medicinal chemistry, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
特性
CAS番号 |
1627-06-1 |
|---|---|
分子式 |
C28H20 |
分子量 |
356.5 g/mol |
IUPAC名 |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H |
InChIキー |
JUTIJVADGQDBGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
正規SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
その他のCAS番号 |
1627-06-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
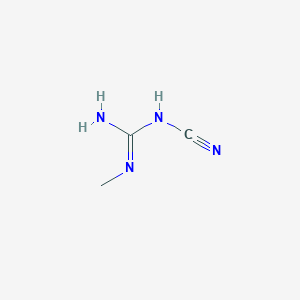
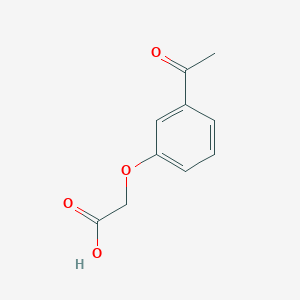
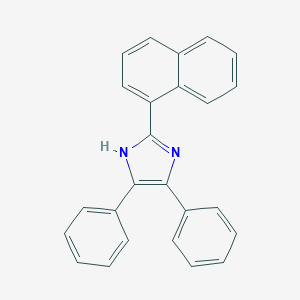


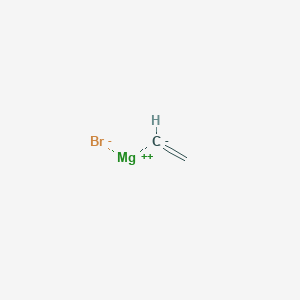
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
